Carbaprostacyclin methyl ester

Lipid solubility Cell permeability PPARδ agonism

Researchers studying PPARδ-dependent transcription face a key limitation: conventional prostacyclin analogs cannot efficiently cross cell membranes to engage this intracellular nuclear receptor. Carbaprostacyclin methyl ester solves this through methyl ester derivatization, which enhances lipid solubility and passive membrane permeability. • Dual IP receptor (EC50 4.3 nM) / PPARδ activation for pathway crosstalk studies • Chemically stable PGI₂ analog enables reproducible platelet assays (ED50 47 nM) • ≥98% purity; soluble in DMF (10 mg/mL), DMSO (5 mg/mL), ethanol (20 mg/mL) • Ships with blue ice; store at -20°C

Molecular Formula C22H36O4
Molecular Weight 364.5 g/mol
Cat. No. B594024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbaprostacyclin methyl ester
Synonyms6,9α-methylene-11α,15S-dihydroxy-prosta-5E,13E-dien-1-oic acid, methyl ester
Molecular FormulaC22H36O4
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)OC)C2)O)O
InChIInChI=1S/C22H36O4/c1-3-4-5-9-18(23)11-12-19-20-14-16(13-17(20)15-21(19)24)8-6-7-10-22(25)26-2/h8,11-12,17-21,23-24H,3-7,9-10,13-15H2,1-2H3/b12-11+,16-8+/t17-,18-,19+,20-,21+/m0/s1
InChIKeyHXEFVSUBWWRXMV-MUHPVNSJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbaprostacyclin Methyl Ester Overview


Carbaprostacyclin methyl ester (CAS 69552-55-2) is a synthetic methyl ester derivative of carbaprostacyclin (carbacyclin), which itself is a chemically stable analog of endogenous prostacyclin (prostaglandin I₂, PGI₂) . As a prostanoid IP receptor agonist, this compound belongs to the broader class of prostacyclin analogs employed in cardiovascular and metabolic research. The defining structural feature—esterification of the C1 carboxyl group of carbaprostacyclin—yields a molecule with increased lipid solubility relative to the parent free acid . This physicochemical property is hypothesized to enhance passive cellular permeability, thereby potentially facilitating intracellular target engagement, particularly with the nuclear receptor peroxisome proliferator-activated receptor delta (PPARδ), beyond what is achievable with the parent carbaprostacyclin .

PPARδ intracellular engagement studies
IP/PPARδ pathway crosstalk models
Cell-permeability-dependent assays

Why Carbaprostacyclin Methyl Ester Is Irreplaceable


Generic substitution within the prostacyclin analog class is scientifically unsound due to profound divergences in receptor selectivity profiles, intracellular versus membrane-bound target engagement, and metabolic stability. While clinical analogs like iloprost, treprostinil, and beraprost are optimized for systemic or inhaled delivery to vascular IP receptors [1], carbaprostacyclin methyl ester is distinguished by its enhanced lipid solubility, which confers a hypothetical advantage for accessing intracellular targets such as PPARδ . Furthermore, the methyl ester moiety is expected to alter the compound's susceptibility to hydrolytic metabolism by esterases, a critical determinant of local versus systemic exposure that is not captured by comparisons of IP receptor binding affinity alone . Finally, the off-target receptor promiscuity of carbaprostacyclin (the parent compound) at EP, DP, and FP receptors differs markedly from the more selective profiles of newer clinical agents [2], meaning that experimental outcomes cannot be extrapolated across analogs without specific, quantitative validation. The following evidence guide details the specific, verifiable differentiation points that justify selection of carbaprostacyclin methyl ester for research applications.

Receptor profile

Promiscuous IP/EP/DP/FP binding may shift signaling outcomes vs. selective IP agonists.

Intracellular access

Methyl ester lipid-solubility context may not transfer to analogs without this modification.

Metabolic stability

Esterase sensitivity affects local vs. systemic exposure, not inferred from IP affinity alone.

Carbaprostacyclin Methyl Ester Evidence


Enhanced Lipid Solubility

Carbaprostacyclin methyl ester is a methylated derivative of carbaprostacyclin, and this structural modification results in a compound with demonstrably increased lipid solubility compared to the parent free acid . This increased lipophilicity is hypothesized to enable more efficient passive diffusion across cellular membranes, thereby enhancing intracellular access to PPARδ, a nuclear receptor . This property differentiates it from the parent carbaprostacyclin, which, as a carboxylic acid, is ionized at physiological pH and may have more limited passive permeability.

Lipid solubility
Data to verify
More lipid soluble than carbaprostacyclin
May support cell permeability hypothesis
Class-level inference; verify experimentally
Lipid solubility Cell permeability PPARδ agonism Prodrug

IP Receptor Potency in cAMP Assays

While direct functional data for the methyl ester is lacking, its parent compound, carbaprostacyclin, demonstrates potent agonism at the endogenous IP receptor in NCB-20 cells. It stimulates cAMP production with an EC50 of 4.3 ± 0.9 nM, which is statistically equipotent to the endogenous ligand PGI₂ (EC50 = 6.6 ± 1.5 nM) and >17-fold more potent than the clinical analog iloprost (EC50 = 75 ± 13 nM) in this specific assay system [1]. This establishes a high-potency baseline for the chemotype at the canonical membrane receptor, which is a prerequisite for its known biological activities. The methyl ester is expected to exhibit this activity following intracellular hydrolysis.

IP receptor cAMP EC₅₀
Class-level inference
4.3 ± 0.9 nM
Parent scaffold potency at IP receptor
NCB-20 cells; methyl ester requires hydrolysis
IP receptor agonism cAMP accumulation Signal transduction

Antiplatelet Potency vs. PGI₂

Carbaprostacyclin inhibits ADP-induced human platelet aggregation with 10% of the molar potency of PGI₂ . In human platelet-rich plasma (PRP), its ED50 is reported to be 47 nM [1][2]. This is a significantly higher potency than its inactive 5-cis isomer, which exhibits an IC50 of 2.8 µM for the same endpoint . This quantitative data underscores the importance of stereochemical integrity for biological activity and provides a benchmark for the parent chemotype's efficacy in a classic functional assay, which the methyl ester is intended to recapitulate or modulate.

Antiplatelet ED₅₀
Cross-study comparable
47 nM vs. ~4.7 nM for PGI₂
10% molar potency of PGI₂; stereochemical integrity critical
Human PRP; 5-cis isomer IC₅₀ 2.8 µM
Platelet aggregation Antithrombotic In vitro pharmacology

Receptor Binding and PPARδ Activation

The parent compound carbaprostacyclin is known for its promiscuous binding profile, exhibiting comparable affinity for IP, DP, FP, and EP prostanoid receptors [1]. This is in contrast to more selective analogs like selexipag, which is a highly selective IP agonist [2]. More importantly for metabolic research, carbaprostacyclin has been functionally characterized as a PPARδ agonist, an activity that is central to its effects on adipocyte differentiation (EC50 ≈ 0.5 µM for inducing terminal differentiation markers) [3][4]. The methyl ester derivative is specifically sought after as a more lipid-soluble form that is hypothesized to more efficiently access and activate this intracellular PPARδ pathway .

Receptor profile
Class-level inference
Promiscuous IP/DP/FP/EP; PPARδ agonism
Dual IP/PPARδ activation tool context
PPARδ EC₅₀ ~0.5 µM in adipocyte differentiation
Receptor promiscuity PPARδ agonism Adipocyte biology Off-target effects

Solubility Profile

Carbaprostacyclin methyl ester (C22H36O4, MW 364.52) exhibits specific solubility characteristics that are critical for experimental planning and procurement. It is reported to be soluble in DMF (10 mg/mL), DMSO (5 mg/mL), Ethanol (20 mg/mL), and sparingly soluble in PBS (pH 7.2) at 0.1 mg/mL . This solubility profile is consistent with its increased lipophilicity and differentiates it from the more water-soluble sodium salt of PGI₂ (epoprostenol), which is formulated for intravenous infusion in alkaline buffers [1]. This information is essential for preparing stock solutions and ensuring the compound is delivered effectively in cell-based or biochemical assays.

Solubility
Supporting evidence
DMF: 10, DMSO: 5, EtOH: 20 mg/mL; PBS: 0.1
Solvent planning for stock solutions
Vendor-reported; confirm for assay conditions
Solubility Formulation In vitro assays DMSO

In Vitro Antiplatelet Activity

In early pharmacological characterization, the parent compound carboprostacyclin was shown to inhibit ADP-induced aggregation of human platelet-rich plasma (PRP) with an IC50 of 13 µM [1]. This activity was found to be approximately 30-fold less potent than PGI₂ (prostacyclin) in this assay [1]. While this IC50 is significantly higher than the ED50 of 47 nM reported elsewhere for carbaprostacyclin, this discrepancy likely reflects differences in assay conditions (e.g., ADP concentration, PRP preparation) and underscores the importance of using standardized protocols. This data provides an additional benchmark for the parent compound's functional activity in a human tissue model.

Antiplatelet IC₅₀
Cross-study comparable
13 µM vs. ~0.43 µM for PGI₂
~30-fold less potent; assay condition dependent
Human PRP; may differ from ED₅₀ reporting
Platelet aggregation IC50 ADP Antithrombotic

Carbaprostacyclin Methyl Ester Applications


PPARδ-Mediated Gene Expression

Carbaprostacyclin methyl ester is the preferred tool for in vitro studies aiming to dissect PPARδ-dependent transcriptional programs in adipocytes, hepatocytes, or other metabolically active cells [1]. Its enhanced lipid solubility compared to the parent carbaprostacyclin is hypothesized to improve passive diffusion into cells, thereby increasing its intracellular concentration and efficacy at the nuclear PPARδ receptor. This makes it ideal for experiments examining the regulation of genes involved in fatty acid oxidation, adipocyte differentiation (e.g., aP2, angiotensinogen), and lipid accumulation [1]. Researchers should consider this compound when a more membrane-permeable PPARδ agonist is required, while also accounting for its concurrent, potent activation of the cell-surface IP receptor.

Dual IP/PPARδ Pathway Analysis

Given the high potency of the carbaprostacyclin scaffold at the IP receptor (EC50 4.3 nM [1]) and its established activity at PPARδ, the methyl ester is a valuable tool for studying the crosstalk between membrane-bound G protein-coupled receptor signaling (cAMP generation) and nuclear receptor pathways. This is particularly relevant in vascular smooth muscle cells, endothelial cells, and macrophages, where both pathways converge to regulate processes like inflammation, proliferation, and vasodilation . In such models, the compound serves as a dual-pathway activator, unlike highly selective IP agonists (e.g., selexipag) or pure PPARδ ligands, allowing for the investigation of synergistic or additive effects.

Platelet Function and Thrombosis Research

For in vitro studies of platelet aggregation and thrombus formation, carbaprostacyclin methyl ester offers a chemically stable alternative to the highly labile endogenous PGI₂ [1]. While 10- to 30-fold less potent than PGI₂ itself in inhibiting ADP-induced platelet aggregation (ED50 = 47 nM , IC50 = 13 µM [2]), its stability allows for reproducible experimental conditions over extended time courses, which is not possible with PGI₂. It is a suitable choice for basic pharmacology studies, assay development, and as a reference compound when evaluating novel antiplatelet agents. Procurement should be based on its stability and well-characterized, albeit lower, potency in these assays.

Lipid-Based Delivery Systems

The increased lipophilicity of carbaprostacyclin methyl ester makes it a more suitable candidate for incorporation into lipid-based drug delivery systems, such as liposomes, micelles, or lipid nanoparticles, compared to the more hydrophilic parent carbaprostacyclin or PGI₂ sodium salt [1]. Its solubility profile in DMF, DMSO, and ethanol facilitates its use as a starting material for such formulations. Researchers in pharmaceutics and drug delivery may select this specific compound to model the behavior of lipophilic prostaglandin analogs in novel delivery platforms, aiming to improve bioavailability or achieve sustained release profiles.

Application
Selection Property
Validation Focus
PPARδ-mediated gene expression studies
Lipid-solubility context
PPARδ target engagement assay validation
Dual IP/PPARδ pathway crosstalk
Dual receptor activation profile
cAMP and PPARδ reporter endpoints
Platelet function and thrombosis research
Chemical stability context
Antiplatelet assay reproducibility
Lipid-based delivery system design
Solubility in organic solvents
Formulation incorporation and release assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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